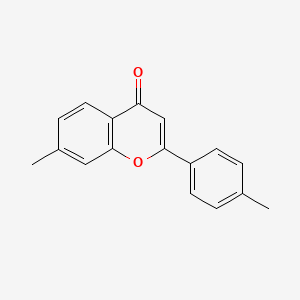
7-methyl-2-(4-methylphenyl)-4H-chromen-4-one
Vue d'ensemble
Description
7-methyl-2-(4-methylphenyl)-4H-chromen-4-one, also known as Coumarin 151, is a chemical compound that belongs to the coumarin family. It is a synthetic compound that is widely used in scientific research due to its unique properties.
Applications De Recherche Scientifique
Organic Light-Emitting Diodes (OLEDs)
Compounds similar to 7-methyl-2-(4-methylphenyl)-4H-chromen-4-one, such as 4-Methyl-7-(10-phenyl-anthracen-9-yl)-chromen-2-one, have been utilized in OLEDs. These compounds serve as emitting layers in non-doped OLEDs, demonstrating their potential in light-emitting technologies (Jung et al., 2017).
DNA-Dependent Protein Kinase (DNA-PK) Inhibition
Atropisomeric chromenone derivatives, which are structurally related to this compound, have shown marked enantioselective inhibition of DNA-PK. This indicates their potential use in studies related to DNA repair and cancer research (Clapham et al., 2012).
Inhibitors of Human Carbonic Anhydrase
Certain derivatives of this compound have been investigated as inhibitors of human carbonic anhydrase I and II. These studies contribute to the understanding of enzyme inhibition and potential therapeutic applications (Basaran et al., 2008).
Photovoltaic Properties in Solar Cells
Chromen-2-one-based organic dyes, closely related to this compound, have been studied for their electronic and photovoltaic properties. These compounds are promising in the development of efficient solar cells (Gad et al., 2020).
Apoptosis Induction in Cancer Research
4H-Chromenes, like this compound, have been identified as potent apoptosis inducers, playing a significant role in the development of novel anticancer agents (Kemnitzer et al., 2008).
Synthesis and Biological Activities
Various chromen-4-one derivatives have been synthesized and evaluated for their antimicrobial, antioxidant, and cytotoxic activities, highlighting their potential in pharmaceutical research (Hatzade et al., 2008).
Propriétés
IUPAC Name |
7-methyl-2-(4-methylphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c1-11-3-6-13(7-4-11)16-10-15(18)14-8-5-12(2)9-17(14)19-16/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRNDOUAGHEDED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-isopropylbenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5884299.png)
![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5884307.png)
![N'-[(2,4-dimethylphenyl)sulfonyl]-N-(2-methylphenyl)benzenecarboximidamide](/img/structure/B5884314.png)
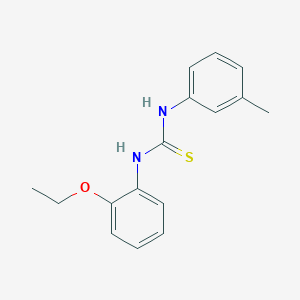
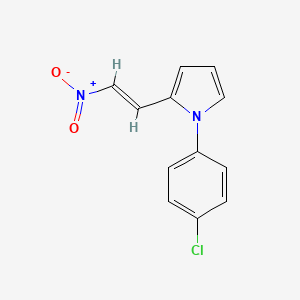
![1-[(5-nitro-2-furyl)methyl]-4-phenylpiperazine](/img/structure/B5884353.png)
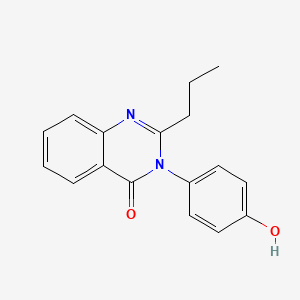



![1-[2-(1-cyclohexen-1-yl)ethyl]-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5884383.png)

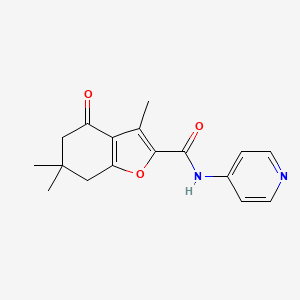
![2-[(2-anilino-2-oxoethyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5884400.png)